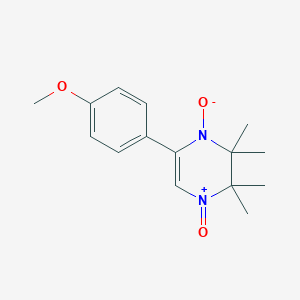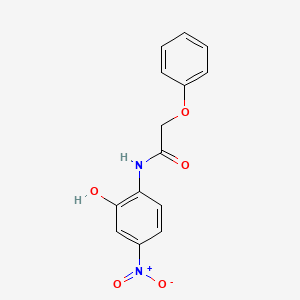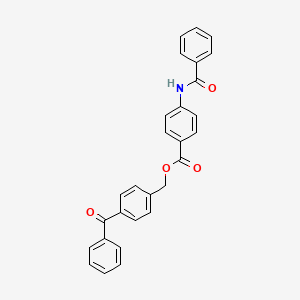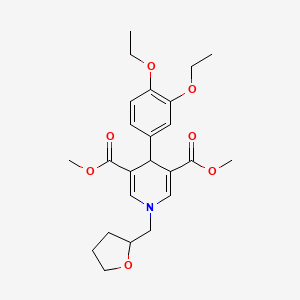
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide
Overview
Description
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a small molecule that can selectively accumulate in mitochondria and reduce oxidative stress. MitoQ has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
Mechanism of Action
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide works by selectively accumulating in mitochondria and reducing oxidative stress. It can also improve mitochondrial function by enhancing the activity of the electron transport chain and increasing ATP production. 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide can also inhibit the production of reactive oxygen species and reduce inflammation.
Biochemical and physiological effects:
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit inflammation. It can also improve vascular function and prevent atherosclerosis. In addition, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to induce apoptosis and inhibit tumor growth in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in lab experiments is its selective accumulation in mitochondria, which allows for targeted antioxidant therapy. Another advantage is its ability to improve mitochondrial function and reduce oxidative stress. However, one limitation is its potential toxicity at high doses, which should be carefully monitored in lab experiments.
Future Directions
1. Further studies on the potential therapeutic applications of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in neurodegenerative diseases, cardiovascular diseases, and cancer.
2. Development of new 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide derivatives with improved pharmacokinetic properties and therapeutic efficacy.
3. Investigation of the potential synergistic effects of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide with other antioxidants and drugs.
4. Studies on the long-term safety and efficacy of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in humans.
5. Investigation of the potential role of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in aging and age-related diseases.
Scientific Research Applications
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been studied extensively for its potential therapeutic applications in various diseases. In neurodegenerative diseases, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to improve mitochondrial function and reduce oxidative stress, leading to the prevention of neuronal damage. In cardiovascular diseases, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to improve vascular function and reduce inflammation, leading to the prevention of atherosclerosis. In cancer, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to induce apoptosis and inhibit tumor growth, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)15(3,4)17(19)13(10-16(14)18)11-6-8-12(20-5)9-7-11/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDJWZYVPIHQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=O)C=C(N1[O-])C2=CC=C(C=C2)OC)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)

![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)
![N'-[2-(2-methoxy-4-methylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163493.png)

![2-bromo-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4163514.png)
![N,N-dimethyl-N'-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163521.png)

![N-cyclopropyl-6-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4163528.png)
![3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4163536.png)
![3,3'-[(2-hydroxy-5-iodophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163550.png)
![N,N-dimethyl-N'-[4-(3-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163557.png)
![7-{(3-chloro-4,5-diethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4163562.png)
![1-[4-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)phenyl]-1-propanone hydrochloride](/img/structure/B4163567.png)